molecular formula C12H14ClNO2 B141614 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 172733-79-8

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No. B141614
M. Wt: 239.7 g/mol
InChI Key: JDUFOCPANLQXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803372B2

Procedure details

Spiro[isobenzofuran-1(3H),4′-piperidine]-3-one hydrochloride (515 mg) and phenyl N-(5-phenyl-2-pyrazinyl)carbamate (583 mg) were dissolved into dimethyl sulfoxide (2.6 mL), followed by dropwise addition of dimethylbenzylamine (0.33 mL). The temperature of the resultant mixture was raised up to 50° C., and the mixture was stirred for one hour. The reaction mixture was cooled to room temperature, and acetonitrile/water (1:2) mixture solution (7.8 mL) was dropwise added. At the time when 0.2 mL of the mixture solution was added, seed crystal was added. The resultant mixture was stirred at room temperature for 6 hours. The yielded colorless crystals were collected by filtration, washed with acetonitrile/water (1:1) and dried in vacuum at room temperature for 15 hours to obtain the above-identified compound (793 mg) as crude colorless crystals. Crude crystals (26 g) prepared by the repetition of the above procedure were suspended in water-saturated isopropyl acetate (143 mL). The mixture was seeded with seed crystal and stirred at room temperature for 18 hours. The yielded crystals were collected by filtration, washed with isopropyl acetate (20 mL) and dried in vacuum at 30° C. for 15 hours to obtain the above-identified compound in the crystal form D (25.2 g) as colorless crystals (melting point; 206° C. measured without correction by the use of Melting Point B-545 distributed by Buchi Company).
Quantity
515 mg
Type
reactant
Reaction Step One
Name
phenyl N-(5-phenyl-2-pyrazinyl)carbamate
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
7.8 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:16])[O:8]2)[CH2:4][CH2:3]1.[C:17]1([C:23]2[N:24]=[CH:25][C:26]([NH:29][C:30](=O)[O:31]C3C=CC=CC=3)=[N:27][CH:28]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CS(C)=O.CN(C)CC1C=CC=CC=1>C(#N)C.O>[O:16]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2([CH2:6][CH2:7][N:2]([C:30]([NH:29][C:26]3[CH:25]=[N:24][C:23]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)=[CH:28][N:27]=3)=[O:31])[CH2:3][CH2:4]2)[O:8]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
515 mg
Type
reactant
Smiles
Cl.N1CCC2(CC1)OC(C1=CC=CC=C12)=O
Name
phenyl N-(5-phenyl-2-pyrazinyl)carbamate
Quantity
583 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1)NC(OC1=CC=CC=C1)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
CN(CC1=CC=CC=C1)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
mixture
Quantity
0.2 mL
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solution
Quantity
7.8 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
seed crystal was added
FILTRATION
Type
FILTRATION
Details
The yielded colorless crystals were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile/water (1:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at room temperature for 15 hours
Duration
15 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OC2(CCN(CC2)C(=O)NC2=NC=C(N=C2)C2=CC=CC=C2)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 793 mg
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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